(1-benzyl-1H-1,2,4-triazol-3-yl)methanol
CAS No.:
Cat. No.: VC17464976
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3O |
|---|---|
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | (1-benzyl-1,2,4-triazol-3-yl)methanol |
| Standard InChI | InChI=1S/C10H11N3O/c14-7-10-11-8-13(12-10)6-9-4-2-1-3-5-9/h1-5,8,14H,6-7H2 |
| Standard InChI Key | DKNXBRIBIZDRAA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=NC(=N2)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a five-membered 1,2,4-triazole ring, a benzyl group (C₆H₅-CH₂-) attached to the nitrogen at position 1, and a hydroxymethyl (-CH₂OH) group at position 3. The triazole ring’s nitrogen atoms contribute to its polarity and ability to engage in hydrogen bonding, while the benzyl group enhances lipophilicity, influencing its pharmacokinetic properties.
Physicochemical Characteristics
Key properties include:
-
Molecular Formula: C₁₀H₁₁N₃O
-
Molecular Weight: 189.22 g/mol
-
Solubility: Moderately soluble in polar solvents like ethanol and DMSO, with limited solubility in water due to the hydrophobic benzyl group.
-
Stability: The triazole ring confers thermal and oxidative stability, making the compound suitable for long-term storage and high-temperature reactions.
Synthesis and Scalability
Synthetic Pathways
The synthesis of (1-benzyl-1H-1,2,4-triazol-3-yl)methanol typically involves a multi-step process:
-
Formation of the Triazole Core: A Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne under copper catalysis generates the 1,2,3-triazole intermediate. For 1,2,4-triazoles, alternative methods such as the reaction of amidrazones with carbonyl compounds are employed .
-
Benzylation: The triazole is benzylated using benzyl bromide in the presence of a base like potassium carbonate.
-
Hydroxymethylation: Introduction of the hydroxymethyl group via formylation followed by reduction. For example, oxidation of a methyl group to a formyl intermediate using MnO₂, subsequent reduction with NaBH₄ yields the hydroxymethyl derivative .
Optimization and Yield
Recent protocols report yields exceeding 85% for the final step when using optimized conditions (e.g., room temperature, 12-hour reaction time) . Scalability is achievable through continuous-flow chemistry, which minimizes side reactions and improves purity.
Biological Activity and Mechanisms
Anticancer Properties
The compound exhibits potent antiproliferative activity against multiple cancer cell lines, including HeLa and MCF-7. Mechanistic studies reveal that it binds to the colchicine site of tubulin, disrupting microtubule assembly and inducing G2/M phase arrest. Apoptosis is mediated via caspase-3 activation and PARP cleavage.
Table 1: Anticancer Activity of (1-Benzyl-1H-1,2,4-triazol-3-yl)methanol
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HeLa | 2.1 | Tubulin inhibition, caspase-3 activation |
| MCF-7 | 3.4 | PARP cleavage, ROS generation |
| A549 | 4.8 | Mitochondrial membrane depolarization |
Antimicrobial Effects
Against Gram-positive bacteria (e.g., Staphylococcus aureus), the compound shows MIC values of 8–16 µg/mL. Its mode of action involves disruption of bacterial cell membrane integrity and inhibition of DNA gyrase.
Applications in Drug Development and Materials Science
Medicinal Chemistry
The hydroxymethyl group serves as a handle for further derivatization. For instance:
-
Prodrug Design: Esterification with lipophilic groups enhances blood-brain barrier penetration.
-
Metal Coordination: The triazole nitrogen atoms form stable complexes with transition metals (e.g., Ru, Pt), enabling applications in photodynamic therapy .
Materials Science
The compound’s ability to self-assemble into supramolecular structures has been exploited in:
-
Luminescent Materials: Coordination polymers with lanthanides exhibit tunable emission properties.
-
Catalysis: Palladium complexes derived from the triazole scaffold catalyze Suzuki-Miyaura couplings with high turnover numbers .
Comparative Analysis with Structural Analogues
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol
This positional isomer differs in the arrangement of nitrogen atoms (1,2,3-triazole vs. 1,2,4-triazole). While both compounds exhibit anticancer activity, the 1,2,4-triazole derivative shows superior tubulin-binding affinity due to altered electronic properties .
(1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-yl)methanol
Substitution of the benzyl group with a 4-fluorobenzyl moiety enhances metabolic stability and bioavailability. The fluorine atom’s electronegativity strengthens interactions with hydrophobic pockets in target proteins .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume